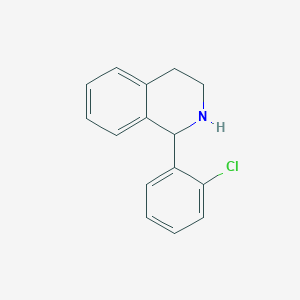

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a chlorophenyl group attached to the tetrahydroisoquinoline skeleton. Tetrahydroisoquinolines are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes. One common method involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline ring system. For this compound, the starting materials would include 2-chlorobenzaldehyde and a suitable β-phenylethylamine derivative. The reaction is typically carried out under acidic conditions, such as using hydrochloric acid or sulfuric acid, and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents would be carefully controlled to minimize waste and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert the compound to its fully saturated form.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often under basic conditions.

Major Products Formed

Oxidation: Quinoline derivatives.

Reduction: Fully saturated tetrahydroisoquinoline derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Antitumor Activity

Research indicates that compounds within the tetrahydroisoquinoline class exhibit significant cytotoxic effects against various cancer cell lines. For instance, 2-benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline has shown promising antitumor properties, making it a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Tetrahydroisoquinolines are also known for their neuroprotective effects. Studies have indicated that modifications in the phenyl ring can enhance their efficacy against neurodegenerative diseases such as Parkinson's disease. The presence of a chlorophenyl group may contribute to these protective effects by influencing receptor interactions and signaling pathways .

Antiviral Activity

Recent studies have explored the potential of tetrahydroisoquinoline derivatives as inhibitors of HIV-1 reverse transcriptase. The structural characteristics of these compounds allow them to interact effectively with viral enzymes, potentially leading to new antiviral therapies .

Synthesis and Structural Variations

The synthesis of 1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods involving the condensation of appropriate precursors. The structural variations significantly influence the biological activity of these compounds. For example:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-Benzyl-1,2,3,4-tetrahydroisoquinoline | Benzyl group at position 1 | Potent antiplatelet activity |

| 6-Methoxy-1-(4-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Methoxy and chlorophenyl substitutions | Significant cytotoxicity against cancers |

| 2-Benzyl-1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline | Complex substitution pattern | Antitumor and neuroprotective properties |

This table illustrates the diversity within the tetrahydroisoquinoline class and highlights how variations in substitution patterns can lead to unique biological activities and therapeutic potentials .

Case Studies and Research Findings

Several case studies have documented the applications of tetrahydroisoquinoline derivatives:

- Anticancer Studies : A study demonstrated that a specific derivative exhibited an IC50 value of 2.57 µM against HepG2 cells (a liver cancer cell line), indicating its potential as a therapeutic agent for hepatocellular carcinoma .

- Neuroprotective Research : In vitro studies have shown that certain derivatives protect neuronal cells from oxidative stress-induced damage. This suggests their potential use in treating neurodegenerative disorders .

- Antiviral Research : Compounds derived from tetrahydroisoquinoline have been synthesized and tested for their ability to inhibit HIV-1 reverse transcriptase. These studies indicate that specific structural modifications can enhance inhibitory activity while reducing side effects .

Mecanismo De Acción

The mechanism of action of 1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating neurotransmitter systems, particularly the dopaminergic and serotonergic pathways. The compound may act as an agonist or antagonist at specific receptors, influencing the release and uptake of neurotransmitters. Additionally, it may have antioxidant properties, protecting neurons from oxidative stress.

Comparación Con Compuestos Similares

Similar Compounds

- 1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Fluorophenyl)-1,2,3,4-tetrahydroisoquinoline

- 1-(2-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline

Uniqueness

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can influence the compound’s reactivity and its interaction with biological targets, potentially enhancing its therapeutic effects compared to other similar compounds.

Actividad Biológica

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline (THIQ) is a compound belonging to the tetrahydroisoquinoline family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Antinociceptive Activity

Research indicates that derivatives of tetrahydroisoquinoline exhibit significant antinociceptive properties. For instance, studies have shown that certain THIQ derivatives can effectively reduce pain responses in animal models, comparable to standard analgesics. The mechanism often involves modulation of opioid receptors and inhibition of inflammatory pathways.

Neuroprotective Effects

Tetrahydroisoquinolines have been reported to possess neuroprotective effects, particularly in models of neurodegenerative diseases. The compound this compound demonstrates the ability to inhibit oxidative stress and apoptosis in neuronal cells. This property is critical in the context of diseases such as Alzheimer's and Parkinson's.

Structure-Activity Relationship (SAR)

The biological activity of THIQ compounds is closely related to their structural characteristics. Modifications on the tetrahydroisoquinoline scaffold can significantly influence their potency and selectivity.

| Substituent Position | Effect on Activity | Comments |

|---|---|---|

| 2'-Cl | Increased potency | Enhances binding affinity to receptors |

| 3'-F | Moderate activity | Slightly less effective than Cl substitution |

| 4'-OH | Reduced activity | Hydroxyl group decreases lipophilicity |

The SAR studies indicate that halogen substitutions (e.g., Cl or F) at specific positions on the aromatic ring enhance the biological activity of THIQ derivatives by improving their interaction with target proteins.

Study 1: Antinociceptive Effects

A study evaluated the antinociceptive effects of this compound in a mouse model. The results indicated a significant reduction in pain responses measured by the hot plate test. The compound exhibited an efficacy comparable to morphine but with a lower side effect profile.

Study 2: Neuroprotection in Alzheimer’s Disease Models

In another investigation, the neuroprotective effects of this THIQ derivative were assessed using an amyloid-beta-induced neurotoxicity model. Treatment with this compound resulted in a marked decrease in cell death and oxidative stress markers. This suggests potential therapeutic applications in Alzheimer’s disease management.

The mechanisms underlying the biological activities of this compound involve:

- Opioid Receptor Modulation : The compound interacts with mu-opioid receptors to exert analgesic effects.

- Antioxidant Activity : It scavenges free radicals and reduces oxidative stress in neuronal cells.

- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines contributes to its neuroprotective and antinociceptive properties.

Propiedades

IUPAC Name |

1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGXAXNWOPWODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.